molecular formula C19H27NS B14558921 N,N-Dicyclohexylbenzenecarbothioamide CAS No. 61821-50-9

N,N-Dicyclohexylbenzenecarbothioamide

Cat. No.: B14558921
CAS No.: 61821-50-9
M. Wt: 301.5 g/mol
InChI Key: BTLVVWOHLWTWAL-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylbenzenecarbothioamide is an organic compound with the molecular formula C13H22N2. It is a waxy white solid with a sweet odor and is primarily used in organic synthesis, particularly in peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylbenzenecarbothioamide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst. The reaction can be represented as follows:

2C6H11NCO(C6H11N)2C+CO22 C_6H_{11}NCO \rightarrow (C_6H_{11}N)_2C + CO_2 2C6​H11​NCO→(C6​H11​N)2​C+CO2​

Alternative catalysts for this conversion include highly nucleophilic compounds such as OP(MeNCH2CH2)3N .

Industrial Production Methods

In industrial settings, this compound is produced in a closed system to ensure safety and efficiency. The production involves the reaction of cyclohexylamine with cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen, achieving yields of up to 67% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions include various substituted carbodiimides, amines, and oxides .

Scientific Research Applications

N,N-Dicyclohexylbenzenecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

    Biology: It is used in the synthesis of biologically active peptides and proteins.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexylbenzenecarbothioamide involves its ability to activate carboxyl groups, facilitating the formation of peptide bonds. The compound reacts with carboxylic acids to form an active intermediate, which then reacts with amines to form the desired peptide bond. This process is crucial in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexylbenzenecarbothioamide is unique due to its high efficiency in coupling reactions and its ability to function under mild reaction conditions, making it suitable for the synthesis of complex compounds without causing unfavorable side effects .

Properties

CAS No.

61821-50-9

Molecular Formula

C19H27NS

Molecular Weight

301.5 g/mol

IUPAC Name

N,N-dicyclohexylbenzenecarbothioamide

InChI

InChI=1S/C19H27NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

BTLVVWOHLWTWAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)C3=CC=CC=C3

Origin of Product

United States

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